molecular formula C10H18N4 B2432975 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine CAS No. 957428-63-6

1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine

Cat. No.: B2432975
CAS No.: 957428-63-6
M. Wt: 194.282
InChI Key: WTPIGPMDACSGGN-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine is an organic compound that belongs to the class of piperazines, which are heterocyclic amines This compound is characterized by the presence of a pyrazole ring attached to a piperazine ring through an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine typically involves the reaction of 1-ethyl-1H-pyrazole with piperazine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and piperazine rings have been evaluated for their ability to inhibit bacterial growth. The antimicrobial activity is often assessed using methods such as the disk diffusion method or broth microdilution assays.

A study highlighted that certain piperazine derivatives demonstrated promising activity against various strains of bacteria and fungi, suggesting their potential as therapeutic agents in treating infections .

Cytotoxic Effects

Research into the cytotoxic properties of piperazine derivatives has shown that they can induce apoptosis in cancer cell lines. For example, a series of piperazinone derivatives were synthesized and tested for cytotoxicity against colon and lung cancer cell lines using MTT assays. The results indicated that some derivatives exhibited significant cytotoxic effects, making them potential candidates for further development as anticancer agents .

Neuropharmacological Effects

Piperazine derivatives, including those with pyrazole substitutions, have been investigated for their neuropharmacological effects. Some studies suggest that these compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. The modulation of serotonin receptors has been a focus area, as compounds targeting these receptors could help manage conditions like anxiety and depression .

Data Tables

Application AreaActivity TypeReference
Antimicrobial ActivityBacterial Inhibition
Cytotoxic EffectsCancer Cell Apoptosis
Neuropharmacological EffectsSerotonin Modulation

Case Studies

Case Study 1: Antimicrobial Evaluation
A study synthesized several piperazine derivatives and tested their antimicrobial activity against standard strains. The results showed that compounds containing the pyrazole moiety had enhanced activity compared to traditional antibiotics, indicating their potential as new antimicrobial agents .

Case Study 2: Cytotoxicity Testing
In another investigation, a series of piperazinone derivatives were evaluated for their cytotoxic effects on cancer cell lines. The findings revealed that specific structural modifications led to increased potency against cancer cells while maintaining lower toxicity towards normal cells, highlighting the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-pyrazol-4-ylmethyl)-piperazine
  • 1-(1-Propyl-1H-pyrazol-4-ylmethyl)-piperazine
  • 1-(1-Butyl-1H-pyrazol-4-ylmethyl)-piperazine

Uniqueness: 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine is unique due to its specific ethyl substitution on the pyrazole ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkyl substitutions.

Biological Activity

Overview

1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine is a compound belonging to the class of pyrazole derivatives, recognized for its potential biological activity. Pyrazoles are characterized by a five-membered ring containing two adjacent nitrogen atoms, which contributes to their diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanism of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2, with a molecular weight of approximately 218.30 g/mol. The compound features a piperazine moiety linked to a pyrazole ring, which enhances its bioactivity by facilitating interactions with various proteins and enzymes.

PropertyValue
Molecular FormulaC13H18N2
Molecular Weight218.30 g/mol
StructurePyrazole-Piperazine

Potential Targets

  • Acetylcholinesterase : Similar compounds have been reported to interact with this enzyme, which plays a critical role in neurotransmission by breaking down acetylcholine in the synaptic cleft.
  • Serotonergic Pathways : Some derivatives exhibit anxiolytic-like activity through modulation of serotonergic pathways, indicating potential applications in treating anxiety disorders .

Cellular Effects

Research indicates that this compound can influence various cell types, including cancer cells. For example, it has been shown to affect the viability of MCF-7 breast cancer cells by modulating signaling pathways related to cell proliferation and apoptosis.

Key Findings:

  • MCF-7 Cell Viability : The compound alters signaling pathways involved in cancer cell growth.
  • Neuropharmacological Effects : Potential anxiolytic effects suggest involvement in central nervous system disorders .

Study on Anxiolytic Activity

In a study evaluating the anxiolytic-like profile of a structurally similar compound (LQFM008), significant activity was noted involving the serotonergic system and GABAA receptor modulation. This suggests that this compound may exhibit similar properties due to its structural characteristics .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
LQFM008Anxiolytic-like activity
4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazineAntidepressant-like effects
Ethyl 5-Amino-1H-pyrazole derivativesAntibacterial activity

Properties

IUPAC Name

1-[(1-ethylpyrazol-4-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-2-14-9-10(7-12-14)8-13-5-3-11-4-6-13/h7,9,11H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPIGPMDACSGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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